molecular formula C11H12N2O3 B2698411 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one CAS No. 1236262-75-1

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

Cat. No.: B2698411
CAS No.: 1236262-75-1
M. Wt: 220.228
InChI Key: BCZXIDNRJJHFJS-UHFFFAOYSA-N
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Description

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
  • 8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

Compared to similar compounds, 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one is unique due to its specific ring structure and functional groups

Properties

IUPAC Name

8-amino-6-methyl-3,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZXIDNRJJHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2C(C1=O)N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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